molecular formula C15H11ClF2O3 B6294697 Benzyl 3-chloro-4-(difluoromethoxy)benzoate CAS No. 2364584-74-5

Benzyl 3-chloro-4-(difluoromethoxy)benzoate

Cat. No.: B6294697
CAS No.: 2364584-74-5
M. Wt: 312.69 g/mol
InChI Key: XWQSDMUMUIFGBH-UHFFFAOYSA-N
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Description

Benzyl 3-chloro-4-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C15H11ClF2O3 and a molecular weight of 312.7 g/mol . It is characterized by the presence of a benzyl group attached to a benzoate moiety, which is substituted with chlorine and difluoromethoxy groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-chloro-4-(difluoromethoxy)benzoate typically involves the esterification of 3-chloro-4-(difluoromethoxy)benzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-chloro-4-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-chloro-4-(difluoromethoxy)benzoate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-chloro-4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. The chlorine and difluoromethoxy groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity. The ester group can be hydrolyzed to release the active benzoic acid derivative, which may exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-chloro-4-methoxybenzoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    Benzyl 3-chloro-4-fluorobenzoate: Contains a fluorine atom instead of a difluoromethoxy group.

    Benzyl 3-chloro-4-hydroxybenzoate: Features a hydroxyl group instead of a difluoromethoxy group.

Uniqueness

Benzyl 3-chloro-4-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules and for developing new materials and pharmaceuticals .

Properties

IUPAC Name

benzyl 3-chloro-4-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O3/c16-12-8-11(6-7-13(12)21-15(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQSDMUMUIFGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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